

Application Note: Mass Spectrometry-Based Analysis of Post-Translational Modifications of RBC6

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Compound of Interest

Compound Name: RBC6

Cat. No.: B1678848

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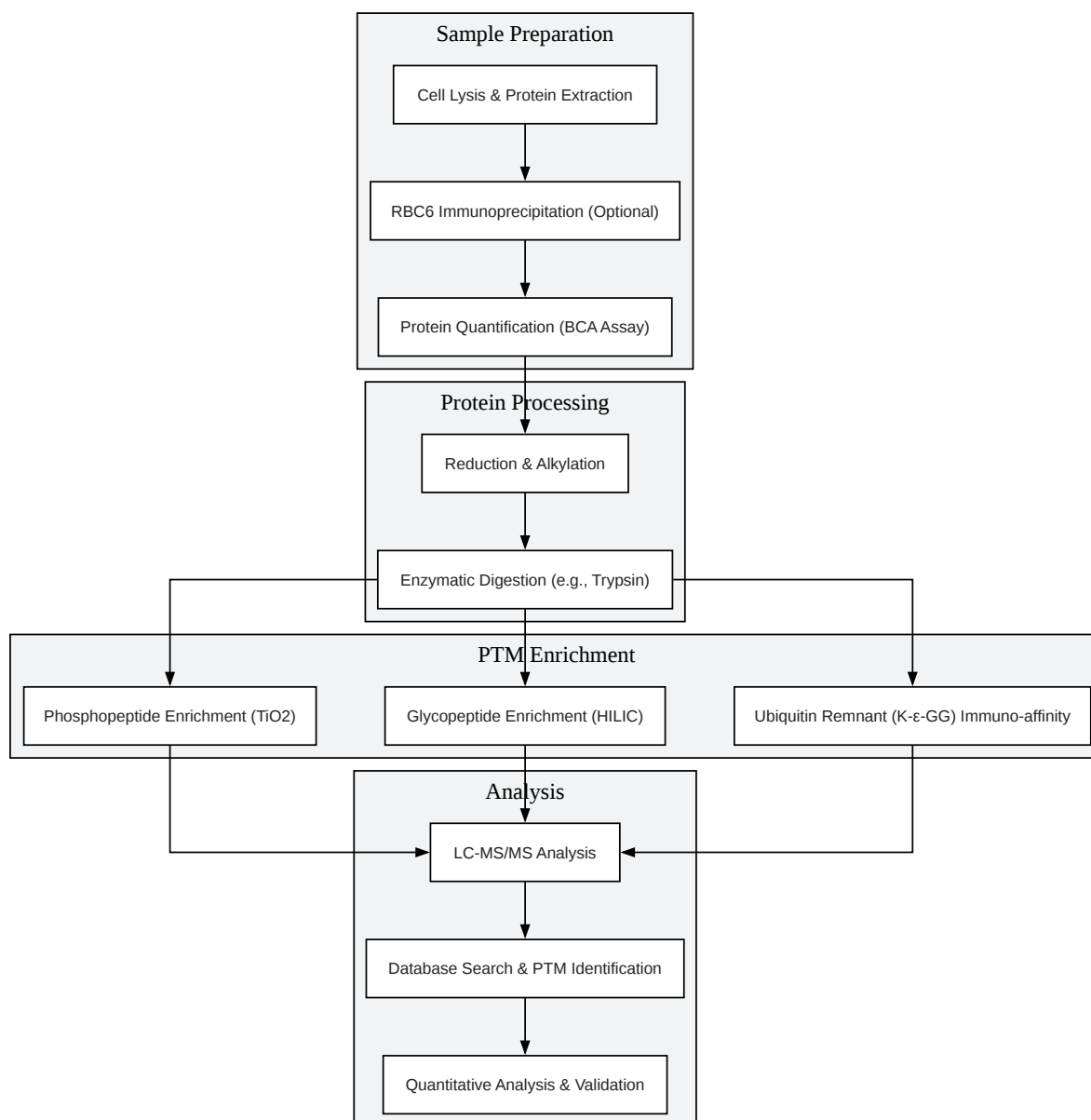
Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. The hypothetical protein **RBC6** is believed to play a significant role in cellular signaling, and understanding its PTM landscape is essential for elucidating its biological functions and its potential as a therapeutic target. This application note provides a comprehensive workflow for the identification and quantification of PTMs on **RBC6** using mass spectrometry (MS). The protocols detailed below cover protein extraction, enzymatic digestion, PTM enrichment, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, along with bioinformatic data processing.

General Workflow for PTM Analysis of RBC6

The overall experimental process for analyzing **RBC6** PTMs is outlined below. This workflow begins with the isolation of the protein and concludes with data analysis to identify and quantify various modifications.

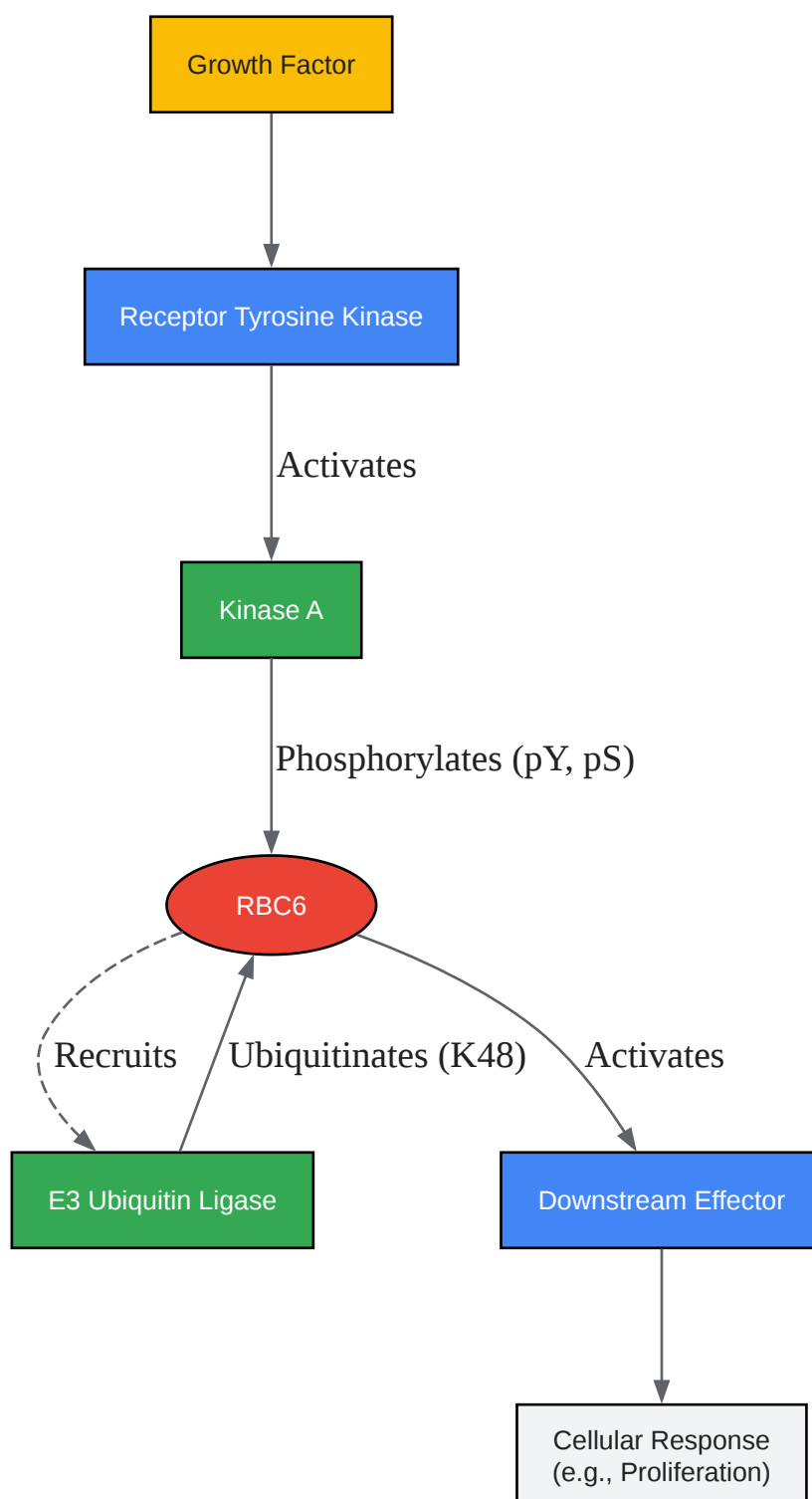


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Caption: General experimental workflow for **RBC6** PTM analysis.

Hypothetical Signaling Pathway of RBC6

To illustrate the biological context, the following diagram shows a hypothetical signaling pathway where **RBC6** is a key component. The phosphorylation and ubiquitination of **RBC6** are critical events that dictate downstream cellular responses.



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